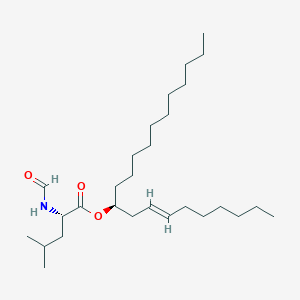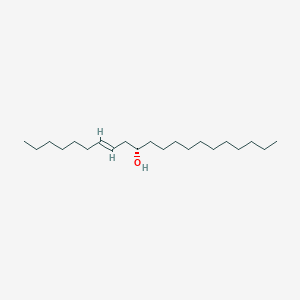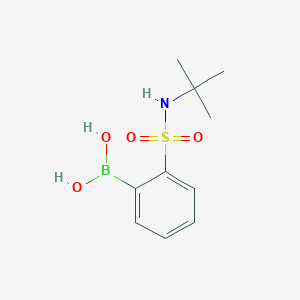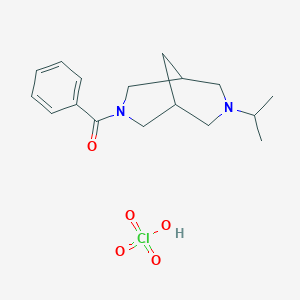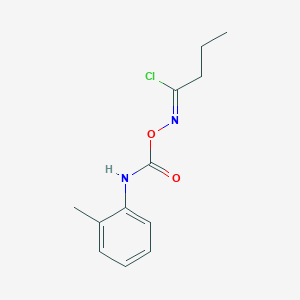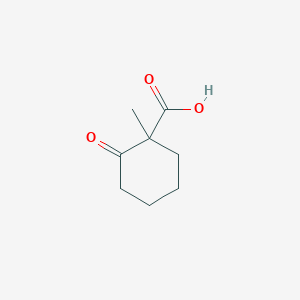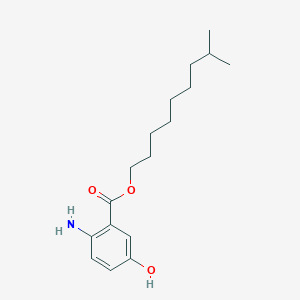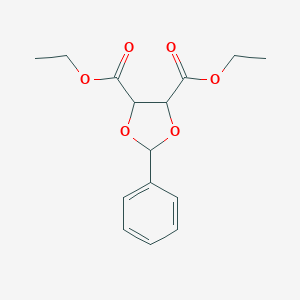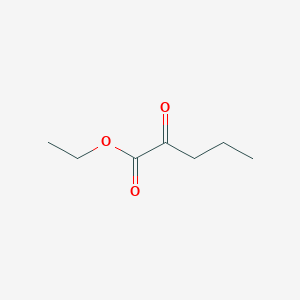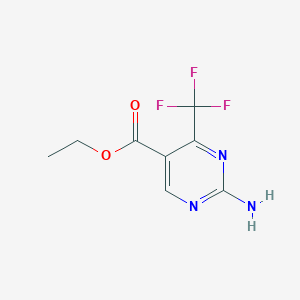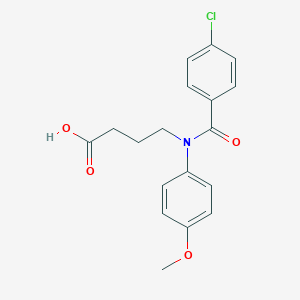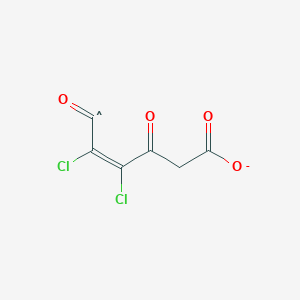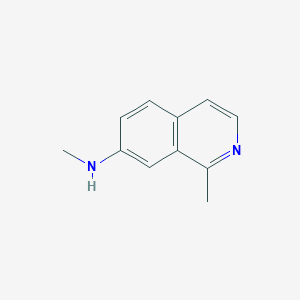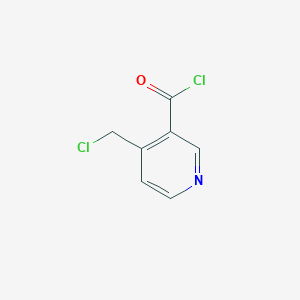
4-(chloromethyl)pyridine-3-carbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)pyridine-3-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)pyridine-3-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in the synthesis of more complex molecules. It is also believed to react with nucleophiles such as amines and alcohols to form new compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(chloromethyl)pyridine-3-carbonyl chloride are not well understood. However, it is believed to be a toxic compound that can cause skin and eye irritation. It is also believed to be a mutagenic and carcinogenic compound that can cause DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(chloromethyl)pyridine-3-carbonyl chloride in lab experiments include its versatility as a reagent, its ability to react with a variety of nucleophiles, and its relatively low cost. The limitations of using 4-(chloromethyl)pyridine-3-carbonyl chloride in lab experiments include its toxicity and potential mutagenicity and carcinogenicity.
Direcciones Futuras
There are many possible future directions for research involving 4-(chloromethyl)pyridine-3-carbonyl chloride. Some of these include:
1. Developing new synthetic routes for 4-(chloromethyl)pyridine-3-carbonyl chloride that are more efficient and environmentally friendly.
2. Investigating the mechanism of action of 4-(chloromethyl)pyridine-3-carbonyl chloride in more detail.
3. Developing new applications for 4-(chloromethyl)pyridine-3-carbonyl chloride in areas such as materials science and catalysis.
4. Investigating the toxicity and potential mutagenicity and carcinogenicity of 4-(chloromethyl)pyridine-3-carbonyl chloride in more detail.
Conclusion
In conclusion, 4-(chloromethyl)pyridine-3-carbonyl chloride is a versatile reagent that is widely used in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas of ongoing research.
Métodos De Síntesis
The synthesis of 4-(chloromethyl)pyridine-3-carbonyl chloride involves the reaction of 4-(chloromethyl)pyridine-3-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)pyridine-3-carbonyl chloride is widely used in scientific research as a versatile reagent. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a building block in the synthesis of more complex molecules. Some of the scientific research applications of 4-(chloromethyl)pyridine-3-carbonyl chloride include:
1. Synthesis of pharmaceuticals: 4-(Chloromethyl)pyridine-3-carbonyl chloride is used in the synthesis of a variety of pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.
2. Synthesis of agrochemicals: 4-(Chloromethyl)pyridine-3-carbonyl chloride is used in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides.
3. Synthesis of materials: 4-(Chloromethyl)pyridine-3-carbonyl chloride is used in the synthesis of a variety of materials, including polymers, resins, and coatings.
Propiedades
Número CAS |
155136-55-3 |
|---|---|
Nombre del producto |
4-(chloromethyl)pyridine-3-carbonyl Chloride |
Fórmula molecular |
C7H5Cl2NO |
Peso molecular |
190.02 g/mol |
Nombre IUPAC |
4-(chloromethyl)pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-3-5-1-2-10-4-6(5)7(9)11/h1-2,4H,3H2 |
Clave InChI |
DMRRQFILTAIPIV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1CCl)C(=O)Cl |
SMILES canónico |
C1=CN=CC(=C1CCl)C(=O)Cl |
Sinónimos |
3-Pyridinecarbonylchloride,4-(chloromethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



